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peptidoglycan-associated lipoprotein - 107761-78-4

peptidoglycan-associated lipoprotein

Catalog Number: EVT-1509530
CAS Number: 107761-78-4
Molecular Formula: C8H8O3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Peptidoglycan-associated lipoprotein is found in various Gram-negative bacteria, such as Escherichia coli, Proteus mirabilis, and Acinetobacter baumannii. Its presence has been confirmed in the cell envelope of these organisms, where it interacts with other proteins and components of the cell wall, including the Tol proteins, forming a multiprotein complex essential for bacterial viability.

Classification

Peptidoglycan-associated lipoprotein belongs to a class of outer membrane lipoproteins characterized by their ability to interact with peptidoglycan. It is classified based on its structural features and functional roles within bacterial cells.

Synthesis Analysis

Methods

The synthesis of peptidoglycan-associated lipoprotein begins with its translation as a precursor protein consisting of 173 amino acids, which includes a signal sequence typical for lipoproteins. This precursor undergoes post-translational modifications to become anchored in the outer membrane. The protein is synthesized in the cytoplasm and then translocated across the inner membrane before being modified and integrated into the outer membrane.

Technical Details

The synthesis involves several key steps:

  1. Translation: The gene encoding peptidoglycan-associated lipoprotein is transcribed into messenger RNA and then translated into a precursor protein.
  2. Signal Peptide Recognition: The signal peptide directs the nascent protein to the inner membrane.
  3. Lipid Modification: The N-terminal region of the precursor undergoes lipid modification, which facilitates its anchoring to the outer membrane.
  4. Integration: The modified protein is integrated into the outer membrane where it associates with peptidoglycan.
Molecular Structure Analysis

Structure

Peptidoglycan-associated lipoprotein consists of three main domains:

  1. N-terminal Domain: Involved in anchoring to the outer membrane.
  2. Periplasmic Domain: Contains regions that interact with peptidoglycan.
  3. C-terminal Domain: Facilitates interactions with other proteins such as TolB.

Data

The molecular weight of peptidoglycan-associated lipoprotein is approximately 15,000 daltons. Structural studies using techniques like nuclear magnetic resonance spectroscopy have revealed that specific regions are crucial for binding to peptidoglycan components.

Chemical Reactions Analysis

Reactions

Peptidoglycan-associated lipoprotein participates in several biochemical interactions:

  • Binding Reactions: It binds non-covalently to peptidoglycan through specific amino acid residues (notably between residues 94–121), forming a stable complex that connects the outer membrane to the peptidoglycan layer.
  • Proteolytic Reactions: Upon treatment with trypsin, fragments of peptidoglycan-associated lipoprotein can be generated, indicating its susceptibility to proteolysis while still maintaining interactions with peptidoglycan.

Technical Details

The binding affinity and specificity can be analyzed through various assays, including ultracentrifugation and peptide competition experiments, which confirm that certain regions are critical for interaction.

Mechanism of Action

Process

The mechanism by which peptidoglycan-associated lipoprotein functions involves:

  1. Stabilization of Outer Membrane: By linking to peptidoglycan, it helps maintain the structural integrity of the outer membrane.
  2. Facilitating Interactions: It acts as a bridge between different components of the cell envelope, allowing for communication and coordination among proteins involved in transport and signaling pathways.

Data

Studies indicate that disruption of peptidoglycan-associated lipoprotein function can lead to increased susceptibility to environmental stresses and reduced virulence in pathogenic strains.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 15 kDa.
  • Solubility: Peptidoglycan-associated lipoprotein exhibits unique solubility properties; it remains insoluble at lower temperatures but can be solubilized upon heating above 50°C in sodium dodecyl sulfate solutions.

Chemical Properties

  • Binding Characteristics: The protein binds strongly to peptidoglycan; this interaction is essential for its function.
  • Sensitivity to Proteolysis: It can be cleaved by trypsin, producing fragments that retain some binding capability.
Applications

Scientific Uses

Peptidoglycan-associated lipoprotein has several applications in microbiological research:

  • Virulence Studies: It is investigated as a potential virulence factor in pathogenic bacteria like Acinetobacter baumannii, providing insights into mechanisms of infection.
  • Vaccine Development: Due to its role in immune responses, it is considered as a candidate for vaccine development against bacterial infections.
  • Target for Antimicrobial Strategies: Understanding its function may lead to novel approaches for combating antibiotic resistance by targeting interactions essential for bacterial survival.
Structural Biology of Peptidoglycan-Associated Lipoprotein

Molecular Architecture and Conserved Domains of PAL

Peptidoglycan-associated lipoprotein (PAL) is a structurally conserved outer membrane (OM) component in Gram-negative bacteria. Its molecular architecture comprises three principal domains:

  • An N-terminal lipid anchor (residues 1–18) featuring a conserved "lipobox" motif (L-V/M-Y-G-C) where cysteine is acylated. This modification facilitates covalent attachment to the OM’s inner leaflet [5] [9].
  • A central α-helical domain (residues 19–88) that provides structural rigidity and mediates transient interactions with periplasmic partners like TolB.
  • A C-terminal peptidoglycan-binding domain (PGBD) (residues 89–152) forming a β-barrel structure (PDB ID: 1OAP) [7]. This domain contains a conserved motif (residues 97–114) predicted to adopt an amphipathic α-helix, with hydrophobic residues facilitating peptidoglycan binding [2].

Crystallographic studies of Escherichia coli PAL (resolution: 1.93 Å) confirm the PGBD folds into a six-stranded β-barrel stabilized by hydrogen bonding and hydrophobic interactions [7]. Key conserved residues (e.g., Arg101, Lys114) enable electrostatic interactions with the meso-diaminopimelic acid (mDAP) component of peptidoglycan stem peptides [2] [9].

Table 1: Conserved Functional Domains of PAL

DomainResiduesKey FeaturesFunction
N-terminal lipid1–18Lipobox motif (L-V/M-Y-G-C); S-diacylglycerylOM anchoring
Central domain19–88α-helical; solvent-exposedTolB interaction
C-terminal PGBD89–152β-barrel; conserved Arg/Lys residuesPeptidoglycan binding

Interaction with the Tol-Pal System in Gram-Negative Bacteria

PAL functions as the OM anchor of the Tol-Pal system, a trans-envelope complex critical for OM integrity and cell division. This system comprises two subcomplexes:

  • Inner membrane complex: TolQ, TolR, and TolA, which harness the proton motive force (PMF) to drive conformational changes. TolA extends into the periplasm, acting as a dynamic scaffold [1] [9].
  • Periplasmic/OM complex: TolB (periplasmic) and PAL (OM). TolB binds PAL with high affinity (Kd ~10−8 M), occluding its peptidoglycan-binding site and forming a "closed" state [2] [9].

During cell division, TolA undergoes PMF-driven conformational shifts, enabling TolB recruitment. This displaces PAL from TolB, freeing PAL to bind nascent peptidoglycan at the septum. This mobilisation-and-capture mechanism explains PAL’s accumulation at division sites, where it stabilizes OM constriction [9]:

  • Deletion of tolA reduces PAL septal localization by >50%.
  • Mutations disrupting TolB-PAL binding (e.g., TolB H246A/T292A) abolish PAL recruitment [9].

Table 2: Core Components of the Tol-Pal System

ComponentLocationFunctionInteraction Partner
TolQ/R/AInner membranePMF transduction; conformational switchingTolB
TolBPeriplasmPAL chaperone; divisome recruitmentPAL, TolA
PALOuter membranePeptidoglycan tethering; OM stabilizationTolB, peptidoglycan

Membrane Localization and Anchoring Mechanisms

PAL’s OM integration involves coordinated biosynthesis and trafficking:

  • Secretory translocation: The PAL precursor (pre-PAL) is synthesized in the cytoplasm with an N-terminal signal peptide. It translocates across the inner membrane via the Sec pathway [5].
  • Lipidation and processing: In the periplasm, the enzyme Lgt attaches a diacylglyceryl group to the lipobox cysteine. Signal peptidase II (Lsp) cleaves the signal peptide, and Lnt may add a third acyl chain [5] [6].
  • Lol-dependent sorting: Mature PAL is extracted from the inner membrane by the LolABCDE system. LolA shuttles PAL through the periplasm, and LolB deposits it into the OM’s inner leaflet [5] [6].

PAL exhibits dual membrane anchoring:

  • Covalent lipid anchor: Secures PAL to the OM.
  • Non-covalent peptidoglycan binding: The PGBD binds peptidoglycan stem peptides with micromolar affinity. This interaction restricts PAL diffusion (apparent diffusion coefficient: ~0.004 µm²/s) but permits dynamic redistribution during division [2] [9]. Mutagenesis studies confirm residues 89–130 are sufficient for peptidoglycan binding [2]. Notably, PAL cannot simultaneously bind TolB and peptidoglycan, enabling Tol-Pal-mediated regulation [2].

Structural Variations Across Bacterial Species

While PAL’s core domains are conserved, sequence divergence in the PGBD and lipid anchor modulates species-specific functions:

  • Escherichia coli PAL: The best-characterized variant. Its PGBD (residues 89–152) binds peptidoglycan via a conserved Arg101-Lys114 motif [7].
  • Acinetobacter baumannii PAL: Shares 68% sequence identity with E. coli PAL but exhibits enhanced roles in virulence. Its PGBD binds host fibronectin (Kd: 1.9 × 10−10 M), facilitating pulmonary epithelial cell adhesion and invasion [3] [6]. Deletion reduces biofilm formation and motility by >80% [6].
  • Actinobacillus actinomycetemcomitans PAL (AaPAL): An immunodominant antigen in periodontitis. Its C-terminal epitope (residues 120–134) is 71% conserved across Pasteurellaceae and elicits robust antibody responses [4].
  • Haemophilus influenzae PAL: Lacks the extended C-terminal helix in E. coli PAL but retains peptidoglycan affinity [2].

Table 3: Structural and Functional Variations of PAL Across Species

SpeciesSequence Identity vs. E. coliKey Structural FeaturesUnique Functions
Escherichia coli100%Extended C-terminal β-barrel; Arg101-Lys114 motifOM constriction during division
Acinetobacter baumannii68%Aligned fibronectin-binding residues in PGBDHost cell adhesion; biofilm
Actinobacillus actinomycetemcomitans63%Hypervariable N-terminus; conserved C-terminusImmunodominant antigen
Haemophilus influenzae75%Truncated C-terminal helix; conserved mDAP-bindingComplement resistance

Structural plasticity arises primarily from:

  • N-terminal variability: The lipid anchor is conserved, but adjacent sequences diverge, altering immunogenicity (e.g., AaPAL’s hypervariable N-terminus) [4].
  • PGBD adaptations: Residues 89–130 dictate species-specific binding partners (e.g., peptidoglycan in E. coli vs. fibronectin in A. baumannii) [2] [6].

All compounds mentioned: Peptidoglycan-associated lipoprotein (PAL), TolA, TolB, TolQ, TolR, Lpp, OmpA, Fibronectin, Peptidoglycan

Properties

CAS Number

107761-78-4

Product Name

peptidoglycan-associated lipoprotein

Molecular Formula

C8H8O3

Synonyms

peptidoglycan-associated lipoprotein

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